
4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide is a sophisticated organic molecule with significant importance in various fields of scientific research Its unique structure combines a sulfonamide group, a thiophene ring, and a benzamide moiety, contributing to its wide range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide typically involves a multi-step reaction sequence, starting with the chlorination of benzene to form chlorobenzene. This is followed by sulfonamidation, which introduces the sulfonamide group. Next, a thiophene ring is introduced through a cyanation reaction, adding the cyano group to the thiophene ring. The final step involves the amidation of the intermediate product, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This often requires optimization of reaction conditions to maximize yield and minimize costs. Factors such as temperature, solvent choice, and catalysts are carefully controlled. Batch and continuous flow processes are commonly used, with the latter providing advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfone derivatives.
Reduction: : Reduction can yield amine derivatives from the sulfonamide group.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and peracids under acidic conditions.
Reduction: : Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents like bromine (Br2) or iodine (I2) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation Products: : Sulfone derivatives.
Reduction Products: : Amino derivatives.
Substitution Products: : Halogenated or nucleophilically substituted derivatives.
Scientific Research Applications
4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide has numerous scientific research applications, including:
Biology: : Studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: : Investigated for its therapeutic potential, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may inhibit enzyme activity by binding to active sites or modulate receptor functions by interacting with receptor sites. The presence of multiple functional groups allows it to participate in diverse molecular interactions, making it a versatile compound in drug design and development.
Comparison with Similar Compounds
Compared to other sulfonamide and thiophene-containing compounds, 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide stands out due to its specific combination of functional groups. This grants it unique properties and reactivity profiles, distinguishing it from related compounds such as:
Sulfanilamide: : A simpler sulfonamide used primarily as an antibiotic.
Thiophene-2-carboxamide: : A thiophene derivative with fewer functional groups.
N-(4-chlorophenyl)sulfonamide: : Lacking the thiophene and cyano groups, limiting its versatility.
These similar compounds lack the multifunctional characteristics and diverse application potential of this compound, highlighting its uniqueness in both research and industrial applications.
Now, what do you think of this detailed article?
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S2/c19-14-3-7-16(8-4-14)27(24,25)22-15-5-1-12(2-6-15)17(23)21-18-13(11-20)9-10-26-18/h1-10,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEMCANBRMSIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate](/img/structure/B2995605.png)
![5,6-dimethyl-3-(2-phenylethyl)-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995606.png)
![2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2995611.png)
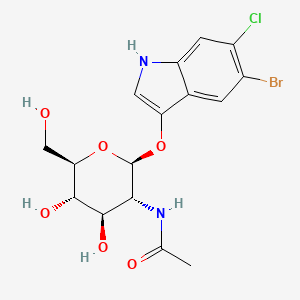
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2995613.png)
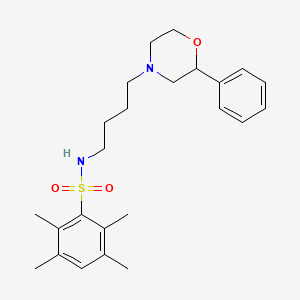
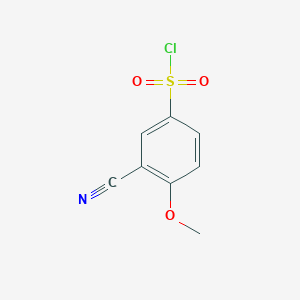
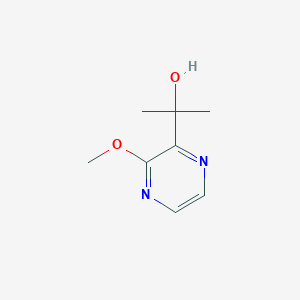
![[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2995620.png)
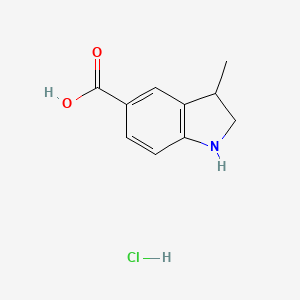

![2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2995625.png)


